REACTION_CXSMILES
|
[C:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1N)#[N:2].[S:10]([NH2:14])([NH2:13])(=[O:12])=[O:11].C1CCN2C(=NCCC2)CC1>O>[NH:13]1[C:4]2[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=2[C:1]([NH2:2])=[N:14][S:10]1(=[O:12])=[O:11]
|
Name
|
|
Quantity
|
236 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel eluting with 10% MeOH in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N1S(N=C(C2=C1C=CC=C2)N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |